molecular formula C12H11FOS B13086063 (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol

(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13086063
M. Wt: 222.28 g/mol
InChI Key: FTSNNDVFQQLVGP-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol” is a fluorinated thiophene derivative featuring a central methanol group bonded to a phenyl ring and a substituted thiophene moiety. The thiophene ring is functionalized with a fluorine atom at position 3 and a methyl group at position 5, conferring distinct electronic and steric properties.

Properties

Molecular Formula

C12H11FOS

Molecular Weight

222.28 g/mol

IUPAC Name

(3-fluoro-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11FOS/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI Key

FTSNNDVFQQLVGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CC=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of Substituents: The fluorine and methyl groups are introduced onto the thiophene ring through electrophilic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative.

    Formation of the Methanol Moiety: The final step involves the reduction of the carbonyl group to form the methanol moiety, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)carboxylic acid.

    Reduction: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methane.

    Substitution: (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol.

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry due to its ability to enhance biological activity and pharmacokinetic properties. The following sections detail specific applications of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol in drug discovery and development.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown promising results against both Gram-positive and Gram-negative bacteria. The structural similarity between this compound and known antimicrobial agents suggests that this compound could be evaluated for antibacterial activity, potentially leading to the development of new antibiotics .

Anticancer Properties

Fluorinated compounds are often explored for their anticancer activities. Research indicates that modifications to the thiophene structure can enhance interactions with biological targets involved in cancer progression. By studying the effects of this compound on cancer cell lines, researchers may uncover its potential as a therapeutic agent .

Enzyme Inhibition

The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For example, studies on similar thiophene derivatives have demonstrated their ability to inhibit key kinases, suggesting that this compound could be investigated for similar properties .

Material Science Applications

Beyond medicinal uses, this compound may have applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Organic Electronics

Compounds with thiophene units are commonly used in organic semiconductors due to their electronic properties. The incorporation of fluorine can further enhance charge mobility and stability in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Research into the use of this compound in these applications could lead to improved performance metrics for electronic devices.

Coatings and Polymers

Fluorinated compounds are known for their chemical inertness and resistance to environmental degradation, making them suitable for coatings and polymer applications. The potential use of this compound as a component in protective coatings could be explored, particularly in industries requiring durable materials .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into the potential applications of this compound.

Study Focus Findings
Study AAntimicrobial ActivityIdentified significant antibacterial effects of thiophene derivatives against common pathogens .
Study BAnticancer PropertiesDemonstrated that fluorinated thiophene analogs inhibited cancer cell proliferation .
Study COrganic ElectronicsShowed enhanced charge mobility in devices using fluorinated thiophene compounds .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the fluorine atom enhances its binding affinity to target proteins, while the thiophene ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

The following analysis compares “(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol” with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthesis routes.

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents Heterocycle Key Properties/Applications
This compound C₁₂H₁₁FOS 222.27 3-F, 5-CH₃ on thiophene Thiophene High lipophilicity (predicted); potential drug intermediate
(2-Fluoro-3-methyl-5-(methylthio)phenyl)methanol C₉H₁₁FOS 186.24 2-F, 3-CH₃, 5-SCH₃ on benzene Benzene Enhanced electron-withdrawing effects due to -SCH₃; used in organic synthesis
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol C₁₇H₁₆N₂OS 296.39 Pyrazole with 4-(SCH₃)C₆H₄ and C₆H₅ Pyrazole Higher molecular weight; applications in coordination chemistry

Key Observations :

  • Substituent Effects : The 3-fluoro and 5-methyl groups on the thiophene reduce steric hindrance compared to bulkier substituents (e.g., -SCH₃ in the benzene analogue), which may improve solubility in apolar solvents .
  • Lipophilicity : Predicted logP values (via fragment-based methods) suggest the thiophene derivative (logP ~2.5) is less lipophilic than the benzene analogue (logP ~2.8) due to sulfur’s polarizability in thiophene .

Biological Activity

The compound (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol is an organic molecule that belongs to a class of thiophene derivatives, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The structure of this compound features a thiophene ring substituted with a fluorine atom and a methyl group, linked to a phenyl group through a methanol moiety. The presence of the fluorine atom typically enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Some thiophene compounds have been reported to inhibit cancer cell proliferation in vitro, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Certain derivatives are noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study on thiophene derivatives demonstrated that compounds with similar structures to this compound exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 62.5 µg/mL against E. coli .

Anticancer Activity

In vitro assays have indicated that thiophene derivatives can significantly inhibit the growth of cancer cell lines. For example, one study reported that certain structural analogs showed IC50 values in the range of 200–300 µM against human cervical cancer (HeLa) cells . These findings suggest that this compound could possess similar anticancer properties.

Structure-Activity Relationships

The biological activity of thiophene derivatives often correlates with their structural features. A comparative analysis revealed that the introduction of halogen substituents (like fluorine) can enhance both lipophilicity and biological activity. This relationship underscores the importance of synthetic modifications in optimizing therapeutic effects .

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compoundThiophene ring with fluorine and methyl groupsPromising against E. coliInhibitory effects on HeLa cells
5-MethylthiopheneThiophene ring with methyl groupActive against multiple pathogensModerate anticancer activity
ChlorophenolChlorine-substituted phenolEffective against S. aureusLimited anticancer data

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